N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide
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Overview
Description
N-(5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-1,3,4-THIADIAZOL-2-YL)-2-THIOPHENECARBOXAMIDE is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of N-(5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-1,3,4-THIADIAZOL-2-YL)-2-THIOPHENECARBOXAMIDE typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of absolute ethanol as a solvent and triethylamine as a base. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-1,3,4-THIADIAZOL-2-YL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. It may bind to enzymes or other proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
N-(5-{[4-(2-METHYL-2-PROPANYL)PHENOXY]METHYL}-1,3,4-THIADIAZOL-2-YL)-2-THIOPHENECARBOXAMIDE is unique due to its specific structural features and biological activities. Similar compounds include other 1,3,4-thiadiazole derivatives, such as:
- N-(5-SULFAMOYL-1,3,4-THIADIAZOL-2-YL)HEX-5-YNAMIDE
- Isopropyl (1-{[4-(2-methyl-2-propanyl)phenoxy]acetyl}-3-oxo-2-piperazinyl)acetate
These compounds share the thiadiazole core but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C18H19N3O2S2 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H19N3O2S2/c1-18(2,3)12-6-8-13(9-7-12)23-11-15-20-21-17(25-15)19-16(22)14-5-4-10-24-14/h4-10H,11H2,1-3H3,(H,19,21,22) |
InChI Key |
GTPJOWDURNUNLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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